molecular formula C21H24ClN3O3 B252765 N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide

カタログ番号 B252765
分子量: 401.9 g/mol
InChIキー: KFODSLIRGOBIHM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide, commonly known as ACPCA, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. ACPCA is a small molecule that has been synthesized using various methods and has been shown to have significant biochemical and physiological effects.

科学的研究の応用

ACPCA has been shown to have several potential applications in scientific research. One of the most promising applications is in the field of neuroscience, where it has been used as a selective antagonist for the metabotropic glutamate receptor subtype 1 (mGluR1). ACPCA has also been shown to have potential applications in the treatment of various neurological disorders such as Parkinson's disease and Alzheimer's disease.

作用機序

ACPCA acts as a selective antagonist for the mGluR1 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. By blocking the activity of this receptor, ACPCA can modulate the release of neurotransmitters such as glutamate, which is involved in various physiological processes.
Biochemical and Physiological Effects:
ACPCA has been shown to have significant biochemical and physiological effects. In animal studies, it has been shown to improve motor function, reduce inflammation, and protect against neuronal damage. ACPCA has also been shown to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway.

実験室実験の利点と制限

ACPCA has several advantages for lab experiments, including its high potency and selectivity for the mGluR1 receptor. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.

将来の方向性

There are several future directions for research on ACPCA. One promising direction is to investigate its potential applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to explore its potential as a therapeutic agent for other diseases such as cancer. Additionally, further studies are needed to understand the mechanism of action of ACPCA and its effects on various signaling pathways.

合成法

ACPCA can be synthesized using various methods, including the reaction of 4-(4-acetylpiperazin-1-yl)aniline with 2-(4-chloro-3-methylphenoxy)acetyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 4-(4-acetylpiperazin-1-yl)aniline with 2-(4-chloro-3-methylphenoxy)acetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide. Both methods result in the formation of ACPCA as a white crystalline solid.

特性

製品名

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide

分子式

C21H24ClN3O3

分子量

401.9 g/mol

IUPAC名

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide

InChI

InChI=1S/C21H24ClN3O3/c1-15-13-19(7-8-20(15)22)28-14-21(27)23-17-3-5-18(6-4-17)25-11-9-24(10-12-25)16(2)26/h3-8,13H,9-12,14H2,1-2H3,(H,23,27)

InChIキー

KFODSLIRGOBIHM-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C)Cl

正規SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。